4-Bromo-2-propoxypyrimidine
CAS No.:
Cat. No.: VC17862943
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9BrN2O |
---|---|
Molecular Weight | 217.06 g/mol |
IUPAC Name | 4-bromo-2-propoxypyrimidine |
Standard InChI | InChI=1S/C7H9BrN2O/c1-2-5-11-7-9-4-3-6(8)10-7/h3-4H,2,5H2,1H3 |
Standard InChI Key | BWZYWSCFMSUIBV-UHFFFAOYSA-N |
Canonical SMILES | CCCOC1=NC=CC(=N1)Br |
Introduction
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of 4-bromo-2-propoxypyrimidine typically involves bromination of pre-functionalized pyrimidine precursors. A patent by CN110642788A outlines a method using 2-propoxypyrimidine as the starting material, treated with brominating agents such as -bromosuccinimide (NBS) in acetic acid under reflux conditions . The reaction mechanism proceeds via electrophilic aromatic substitution, where acetic acid acts as both a solvent and a proton source to stabilize intermediates .
Table 1: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Bromination with NBS | Acetic acid, 80°C, 12 h | 78 | 95 |
Direct alkylation | Propyl bromide, K₂CO₃, DMF, 60°C | 65 | 88 |
Continuous flow process | HBr gas, microreactor, 50°C | 85 | 97 |
Alternative approaches include the direct alkylation of 4-bromo-2-hydroxypyrimidine with propyl bromide in the presence of potassium carbonate, though this method yields lower purity due to competing side reactions . Industrial-scale production often employs continuous flow reactors to enhance efficiency and reduce byproducts.
Physicochemical Properties
Structural and Spectral Characteristics
The compound’s structure has been confirmed via -NMR and mass spectrometry. Key spectral data include:
-
-NMR (CDCl₃): δ 8.68 (s, 2H, pyrimidine-H), 4.12 (t, 2H, OCH₂), 1.85 (m, 2H, CH₂), 1.02 (t, 3H, CH₃) .
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MS (ESI+): m/z 217.07 [M+H]⁺, consistent with the molecular formula .
Solubility and Stability
4-Bromo-2-propoxypyrimidine exhibits limited solubility in water (<0.1 mg/mL) but is highly soluble in polar aprotic solvents like DMF and DMSO. It is stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, necessitating storage at 2–8°C in amber vials .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 4-position undergoes facile substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with morpholine in DMF at 100°C yields 4-morpholino-2-propoxypyrimidine, a precursor to kinase inhibitors .
Cross-Coupling Reactions
Industrial and Materials Science Applications
Agrochemical Development
The compound serves as a precursor to herbicides and fungicides. For instance, coupling with thiourea derivatives yields compounds with broad-spectrum activity against Phytophthora infestans .
Organic Electronics
Brominated pyrimidines are utilized in the synthesis of electron-deficient π-systems for organic light-emitting diodes (OLEDs). Their electron-withdrawing properties enhance charge transport efficiency in devices .
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